molecular formula C10H10ClN3 B8659867 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No. B8659867
M. Wt: 207.66 g/mol
InChI Key: ZXFAYJZPEXCJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

To a mixture of 3-amino-4-chlorophenylboronic acid pinacol ester (0.110 g, 0.434 mmol), 4-bromo-1-methylpyrazole (0.087 g, 0.54 mmol), 1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium(II) DCM complex (24 mg, 0.029 mmol) was added anhydrous DME (2.5 mL) followed by 1M aqueous sodium carbonate (0.99 mL, 0.99 mmol). The microwave vial was heated at 150° C. for 20 minutes under microwave irradiation. Further catalyst (0.005 g) was added and the vial was heated at 130° C. for 10 minutes under microwave irradiation. The reaction mixture was partitioned between ethyl acetate (55 mL) and a saturated aqueous NaHCO3 solution (15 mL). The organic layer was washed with a saturated aqueous NaHCO3 solution (2×13 mL), dried (Na2SO4) and concentrated in vacuo. This residue was purified using preparative TLC eluting with 30% ethyl acetate in CH2Cl2. The product band was recovered and stirred with 2% MeOH in ethyl acetate/CH2Cl2 (v/v; 1:3) (20 mL). The silica was removed by filtration, washed with ethyl acetate/CH2Cl2 (v/v; 1:3) (2×5 mL) and acetone (3×4 mL) to give the title compound as an off-white solid (0.040 g, 44%). 1H-NMR (500 MHz, DMSO-d6) 3.84 (s, 3H), 5.29 (s, 2H), 6.72 (dd, J=2.1, 8.2 Hz, 1H), 6.94 (d, J=2.1 Hz, 1H), 7.14 (d, J=8.2 Hz, 1H), 7.68 (d, J=0.7 Hz, 1H), 7.98 (s, 1H).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.005 g
Type
catalyst
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4](B2OC(C)(C)C(C)(C)O2)[CH:5]=[CH:6][C:7]=1[Cl:8].Br[C:19]1[CH:20]=[N:21][N:22]([CH3:24])[CH:23]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].COCCOC>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:19]2[CH:20]=[N:21][N:22]([CH3:24])[CH:23]=2)=[CH:3][C:2]=1[NH2:1] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)B1OC(C)(C)C(C)(C)O1
Name
Quantity
0.087 g
Type
reactant
Smiles
BrC=1C=NN(C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
0.99 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
catalyst
Quantity
0.005 g
Type
catalyst
Smiles
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred with 2% MeOH in ethyl acetate/CH2Cl2 (v/v; 1:3) (20 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the vial was heated at 130° C. for 10 minutes under microwave irradiation
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (55 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous NaHCO3 solution (2×13 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This residue was purified
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product band was recovered
CUSTOM
Type
CUSTOM
Details
The silica was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate/CH2Cl2 (v/v; 1:3) (2×5 mL) and acetone (3×4 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.